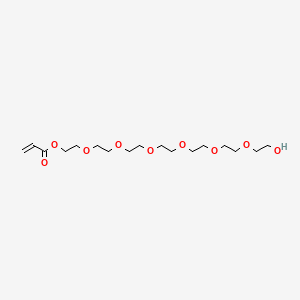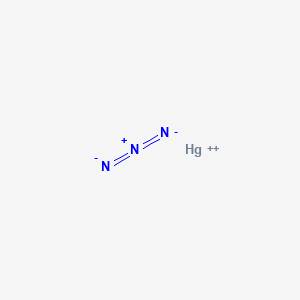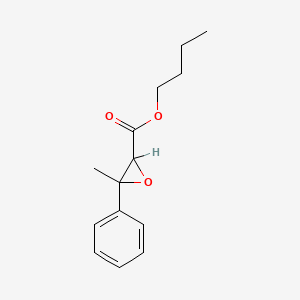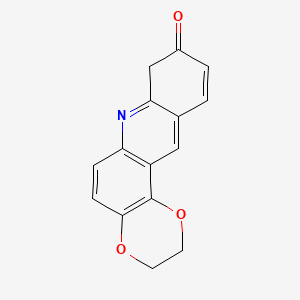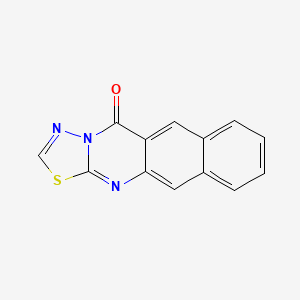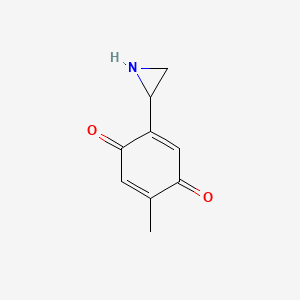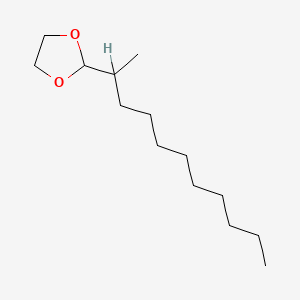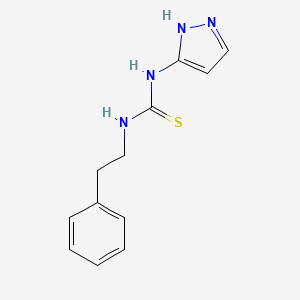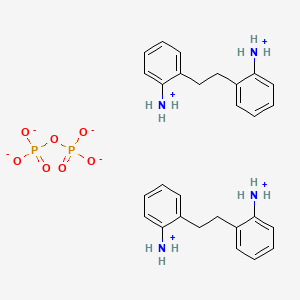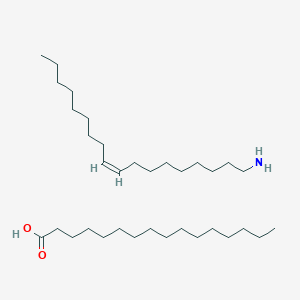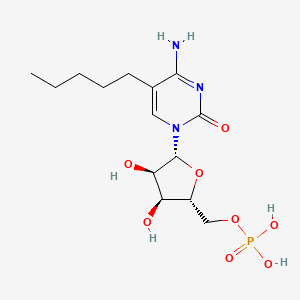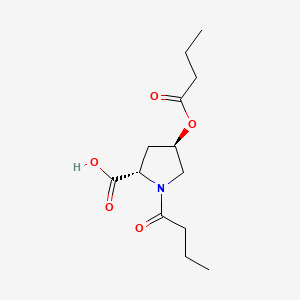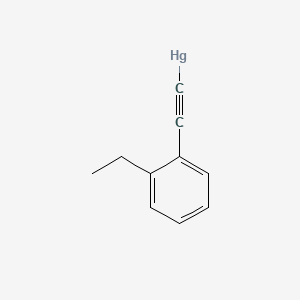
Mercury, ethyl(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Similuton is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of Similuton involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.
Análisis De Reacciones Químicas
Similuton undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Similuton may yield different products compared to its reduction or substitution reactions.
Aplicaciones Científicas De Investigación
Similuton has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, Similuton is being investigated for its potential therapeutic effects and its role in drug development. Industrial applications include its use in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Similuton involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparación Con Compuestos Similares
Similuton can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural similarities but differ in their reactivity, stability, or biological activity. By comparing Similuton with these compounds, researchers can better understand its distinct properties and potential advantages in various applications.
Propiedades
Número CAS |
2444-98-6 |
|---|---|
Fórmula molecular |
C10H9Hg |
Peso molecular |
329.77 g/mol |
Nombre IUPAC |
2-(2-ethylphenyl)ethynylmercury |
InChI |
InChI=1S/C10H9.Hg/c1-3-9-7-5-6-8-10(9)4-2;/h5-8H,3H2,1H3; |
Clave InChI |
FAWHYJPXUWEUDQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C#C[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


